molecular formula C12H22N6S2 B080497 2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis- CAS No. 14764-02-4

2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis-

Cat. No. B080497
CAS RN: 14764-02-4
M. Wt: 314.5 g/mol
InChI Key: TZPIFQGYUOKWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which are responsible for the growth and proliferation of cancer cells and microorganisms.

Biochemical And Physiological Effects

Studies have shown that 2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis- has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of microorganisms, and reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis- in lab experiments is its ability to selectively target cancer cells and microorganisms without affecting healthy cells. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for the research on 2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis-. One of the most promising areas of research is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as agriculture and environmental science.
In conclusion, 2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis- is a chemical compound that has shown great promise in various fields, including medicine, biology, and chemistry. Its potential applications in the development of new drugs and its ability to selectively target cancer cells and microorganisms make it an exciting area of research. However, further studies are needed to fully understand its mechanism of action and potential applications in other fields.

Synthesis Methods

The synthesis of 2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis- involves the reaction of 1,4-piperazine with formaldehyde and thiourea. This reaction results in the formation of the compound, which can be purified through recrystallization.

Scientific Research Applications

2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis- has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry. One of the most promising applications of this compound is in the development of new drugs. It has been shown to have antimicrobial, antifungal, and anticancer properties, making it a potential candidate for the treatment of various diseases.

properties

CAS RN

14764-02-4

Product Name

2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis-

Molecular Formula

C12H22N6S2

Molecular Weight

314.5 g/mol

IUPAC Name

1-[[4-[(2-sulfanylideneimidazolidin-1-yl)methyl]piperazin-1-yl]methyl]imidazolidine-2-thione

InChI

InChI=1S/C12H22N6S2/c19-11-13-1-3-17(11)9-15-5-7-16(8-6-15)10-18-4-2-14-12(18)20/h1-10H2,(H,13,19)(H,14,20)

InChI Key

TZPIFQGYUOKWNB-UHFFFAOYSA-N

Isomeric SMILES

C1CN(C(=N1)S)CN2CCN(CC2)CN3CCN=C3S

SMILES

C1CN(C(=S)N1)CN2CCN(CC2)CN3CCNC3=S

Canonical SMILES

C1CN(C(=S)N1)CN2CCN(CC2)CN3CCNC3=S

Other CAS RN

14764-02-4

Origin of Product

United States

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